2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile
Overview
Description
2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile is an organic compound that features a bromophenyl group and a piperidinyl group attached to an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and piperidine.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with piperidine to form an imine intermediate.
Cyanation: The imine intermediate is then subjected to cyanation using a cyanide source such as sodium cyanide or potassium cyanide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Primary amines.
Oxidation: N-oxide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the piperidinyl group can improve solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-(piperidin-1-yl)acetonitrile
- 2-(3-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile
- 2-(3-Bromophenyl)-2-(morpholin-4-yl)acetonitrile
Uniqueness
2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the piperidinyl group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(3-bromophenyl)-2-piperidin-1-ylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-12-6-4-5-11(9-12)13(10-15)16-7-2-1-3-8-16/h4-6,9,13H,1-3,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWQQLYRRBNQOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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